molecular formula C18H15NO2 B2931583 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid CAS No. 899011-50-8

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2931583
CAS No.: 899011-50-8
M. Wt: 277.323
InChI Key: LAGXAKIJSYQAOP-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a quinoline-based heterocyclic compound characterized by a quinoline core substituted with methyl groups at positions 3 and 8, a phenyl group at position 2, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties, making it a focus in medicinal chemistry. The compound is synthesized via multistep reactions, including the Doebner reaction, amidation, and cyclization, as detailed in studies on analogous 2-phenylquinoline-4-carboxylic acid derivatives . Its antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and low cytotoxicity have been highlighted, with MIC values as low as 64 µg/mL .

Properties

IUPAC Name

3,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-6-10-14-15(18(20)21)12(2)17(19-16(11)14)13-8-4-3-5-9-13/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGXAKIJSYQAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-phenylquinoline derivatives can be subjected to Friedländer synthesis, followed by methylation and carboxylation reactions to introduce the desired functional groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding assays.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of novel pharmaceuticals.

    Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to proteins, affecting their function and activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

The biological activity and physicochemical properties of 3,8-dimethyl-2-phenylquinoline-4-carboxylic acid are influenced by substituent patterns on the quinoline core and phenyl ring. Below is a detailed comparison with structurally related compounds:

Substituent Position and Functional Group Analysis
Compound Name Substituents (Quinoline Core) Phenyl Ring Substituents Key Biological Activity MIC (µg/mL) Solubility Reference
This compound 3-CH₃, 8-CH₃ None Antibacterial (S. aureus) 64 Low (DMSO)
2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid 6-CH₃, 8-CH₃ 4-OCH₃ Not reported N/A Unknown
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 8-Cl 4-CH₃ Research chemical N/A Soluble in DMSO/Chloroform
8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 8-C₂H₅ 3-OCH₃ Not reported N/A Unknown
2-(4-Bromophenyl)quinoline-4-carboxylic acid None 4-Br Intermediate for oxadiazole derivatives N/A Low

Key Observations :

  • Antibacterial Activity: The 3,8-dimethyl derivative exhibits superior activity against S. aureus (MIC = 64 µg/mL) compared to non-methylated analogs, likely due to enhanced lipophilicity and membrane penetration .
  • Substituent Effects : Chloro (e.g., 8-Cl) or methoxy (e.g., 4-OCH₃) groups on the phenyl ring reduce antibacterial potency but may improve solubility .
  • Enzyme Inhibition: Derivatives with dimethylamino or morpholino side chains (e.g., Compound 5a4) show low cytotoxicity (MTT assay) and selective SIRT3 inhibition (IC₅₀ = 0.53–5.06 µM), critical for anticancer applications .
Structural-Activity Relationships (SARs)
  • Methyl Groups : Methyl groups at positions 3 and 8 enhance steric bulk, improving binding to bacterial enzymes (e.g., DNA gyrase) .
  • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring decrease antibacterial activity but increase stability for synthetic intermediates .
  • Carboxylic Acid Functionality : Essential for HDAC inhibition; analogs with hydroxamic acid or hydrazide groups (e.g., D28) exhibit HDAC3 selectivity (IC₅₀ = 0.53 µM) .
Physicochemical Properties
  • Solubility : The 3,8-dimethyl derivative has low solubility in polar solvents (e.g., water) but moderate solubility in DMSO, limiting its bioavailability .
  • Melting Points: Methylated analogs (e.g., 6,8-dimethyl derivatives) show higher melting points (185–189°C) compared to non-methylated compounds, correlating with crystallinity .

Biological Activity

3,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (DMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and data.

Biological Activities

Research indicates that DMQCA exhibits various biological activities:

1. Antimicrobial Properties:
DMQCA has demonstrated antimicrobial effects against several pathogenic bacteria and fungi. In vitro studies have shown inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

2. Anticancer Activity:
DMQCA has shown potential anticancer properties in various cancer cell lines. In studies evaluating its cytotoxic effects, DMQCA exhibited significant inhibitory activity against cancer cell proliferation, particularly in lung (H460) and colorectal (HT-29) cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase .

3. Enzyme Inhibition:
The compound acts as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit topoisomerases, which are crucial for DNA replication and repair processes. This inhibition can lead to the disruption of cancer cell proliferation and survival.

The biological activity of DMQCA is largely attributed to its interaction with specific molecular targets:

  • Enzyme Binding: DMQCA binds to active sites of enzymes, altering their conformation and inhibiting their activity. This interaction is critical for its antimicrobial and anticancer effects.
  • DNA Intercalation: The quinoline core allows DMQCA to intercalate into DNA, potentially disrupting replication processes in rapidly dividing cells such as cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membrane; enzyme inhibition
AnticancerH460, HT-29Induction of apoptosis; cell cycle arrest
Enzyme InhibitionTopoisomerasesCompetitive binding; alteration of enzyme function

Case Studies

Case Study 1: A study by Rbaa et al. investigated the antimicrobial efficacy of DMQCA against various bacterial strains. Results indicated significant inhibition against Klebsiella pneumonia, with a notable inhibition zone comparable to standard antibiotics .

Case Study 2: In anticancer research, DMQCA was tested on human lung cancer cell lines, showing an IC50 value indicating potent cytotoxicity. Flow cytometry analysis revealed that DMQCA induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent .

Applications

DMQCA's diverse biological activities make it a valuable compound in various fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent positions DMQCA as a candidate for drug development.
  • Biological Research: Used in studies focusing on enzyme interactions and cellular signaling pathways.
  • Industrial Applications: Its chemical properties allow for utilization in the production of dyes and pigments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,8-dimethyl-2-phenylquinoline-4-carboxylic acid, and how can reaction yields be improved?

  • Methodology : The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives. For this compound, start with a substituted isatin or its analogue, followed by condensation with acetophenone derivatives under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
  • Challenges : Competing side reactions may reduce yields; monitor intermediates using TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at C3/C8, phenyl at C2). Aromatic protons in the quinoline ring typically appear at δ 7.5–8.5 ppm, while methyl groups resonate at δ 2.5–3.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ = 308.14 g/mol).
  • X-ray Crystallography : Resolve crystal structures to validate spatial arrangements, as demonstrated for analogous 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives .

Q. What safety protocols are recommended for handling quinoline-4-carboxylic acid derivatives in the laboratory?

  • Guidelines :

  • Avoid inhalation and skin contact; use fume hoods and PPE (gloves, lab coats).
  • Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent degradation.
  • For spills, neutralize with dry sand or non-combustible absorbents and dispose via licensed waste management .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Approach :

  • Perform DFT calculations to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and identify reactive sites for drug-target interactions .
  • Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with enzymes like DNA gyrase or kinases. Compare results with experimental IC50_{50} values to validate models .
    • Data Contradictions : If computational predictions conflict with assay results, re-evaluate protonation states or solvation effects in docking simulations.

Q. What strategies resolve discrepancies in reported antimicrobial activity of quinoline-4-carboxylic acid derivatives?

  • Experimental Design :

  • Conduct comparative assays using standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and consistent MIC testing protocols.
  • Test derivatives with incremental structural modifications (e.g., halogenation at C6/C7) to isolate substituent effects on activity .
    • Case Study : Analogous compounds like 6-methoxy-8-aminoquinolines show enhanced activity against Mycobacterium tuberculosis due to improved membrane penetration .

Q. How does the substitution pattern (methyl, phenyl) influence the photostability of this compound?

  • Methodology :

  • Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Compare with unsubstituted quinoline-4-carboxylic acid.
  • Findings : Methyl groups at C3/C8 may sterically hinder photo-oxidation, while the phenyl group at C2 enhances π-conjugation, stabilizing the excited state .

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